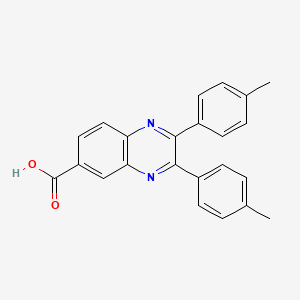
2-(8-methoxy-5-quinolinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methoxy-5-quinolinyl)phenol, also known as MQP, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. MQP is a heterocyclic compound that consists of a quinoline ring and a phenol group. It has been studied extensively for its biological and pharmacological properties, including its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-(8-methoxy-5-quinolinyl)phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to modulate the activity of various enzymes and transcription factors involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(8-methoxy-5-quinolinyl)phenol has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to induce apoptosis. However, its solubility and stability can be a limitation for some experiments, and further optimization of its formulation may be necessary to improve its efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(8-methoxy-5-quinolinyl)phenol, including the development of new analogs with improved potency and selectivity against cancer cells. The use of 2-(8-methoxy-5-quinolinyl)phenol in combination with other anticancer drugs may also be explored to enhance its efficacy. Additionally, the molecular mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol needs to be further elucidated to identify new targets for the development of anticancer drugs. Finally, the potential applications of 2-(8-methoxy-5-quinolinyl)phenol in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, 2-(8-methoxy-5-quinolinyl)phenol is a promising chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for large-scale production. 2-(8-methoxy-5-quinolinyl)phenol has been shown to exhibit potent anticancer activity, antibacterial and antifungal properties, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to identify new targets for the development of anticancer drugs.
Métodos De Síntesis
2-(8-methoxy-5-quinolinyl)phenol can be synthesized through a multi-step process involving the condensation of 8-methoxyquinoline-5-carboxaldehyde and 2-hydroxybenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield 2-(8-methoxy-5-quinolinyl)phenol. The synthesis method of 2-(8-methoxy-5-quinolinyl)phenol has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(8-methoxy-5-quinolinyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(8-methoxyquinolin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-8-11(12-5-2-3-7-14(12)18)13-6-4-10-17-16(13)15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSZXNPPXCBCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116811.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B6116825.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)

![7-(2-cyclohexylethyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116842.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)


![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)